Diethyl diallylmalonate

Ring-Closing Metathesis (RCM) Homogeneous Catalysis Turnover Number (TON)

Choose this high-purity (98%) diethyl diallylmalonate for its unmatched synthetic versatility. The two terminal allyl groups on the central carbon are critical for ring-closing metathesis (RCM)—simpler malonates like diethyl malonate are completely inert in this key reaction. This makes it the industry-standard benchmark for evaluating new metathesis catalysts (TOF=4173 min⁻¹). It is also the essential starting material for enantioselective synthesis of carbocyclic nucleoside antivirals/anticancer agents, and a certified reference standard for Valproic Acid ANDA/AMV. Procure now to ensure your catalyst screening and drug development programs are built on a reliable, analytically validated foundation.

Molecular Formula C13H20O4
Molecular Weight 240.29 g/mol
CAS No. 3195-24-2
Cat. No. B042340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl diallylmalonate
CAS3195-24-2
Synonymsdi-2-Propenylpropanedioic Acid Diethyl Ester;  2,2-(Diallyl)malonic Acid Diethyl Ester;  Di-2-propenylpropanedioic Acid Diethyl Ester;  Diethyl 2,2-Diallylmalonate;  Diethyl Diallylmalonate;  Diethyl Diallylpropanedioate;  NSC 30683;  NSC 46842
Molecular FormulaC13H20O4
Molecular Weight240.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC=C)(CC=C)C(=O)OCC
InChIInChI=1S/C13H20O4/c1-5-9-13(10-6-2,11(14)16-7-3)12(15)17-8-4/h5-6H,1-2,7-10H2,3-4H3
InChIKeyLYUUVYQGUMRKOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Diallylmalonate (CAS 3195-24-2) Technical Specification for Procurement in Synthetic Chemistry


Diethyl diallylmalonate (CAS 3195-24-2) is an organic intermediate classified as a dialkyl malonate ester . It is a colorless liquid characterized by its high synthetic versatility due to the presence of two terminal allyl groups . The compound is typically procured at a high analytical purity (≥98.0% by GC) from chemical suppliers [1].

Why Standard Malonates Cannot Replace Diethyl Diallylmalonate (CAS 3195-24-2) in Advanced Synthesis


Replacing diethyl diallylmalonate with simpler analogs like diethyl malonate or even dimethyl diallylmalonate is not a direct substitution. The presence of both terminal allyl groups on the central carbon is the critical structural feature enabling its primary applications. For instance, while both diethyl diallylmalonate and its dimethyl analog can undergo cycloisomerization, the choice of catalyst and resulting enantioselectivity can be profoundly different [1]. More fundamentally, substrates lacking these terminal alkenes, such as diethyl malonate, are inert in key reactions like ring-closing metathesis (RCM) and cannot access the carbocyclic frameworks this compound is used to construct [2].

Quantifiable Performance Advantages of Diethyl Diallylmalonate (CAS 3195-24-2) vs. Comparable Substrates


Achieving Ultra-Low Catalyst Loading in Ring-Closing Metathesis

Diethyl diallylmalonate demonstrates exceptionally high reactivity in ring-closing metathesis (RCM), enabling a high Turnover Frequency (TOF) even at very low catalyst loadings. This efficiency is superior to other unhindered terminal dienes. In a benchmark study, a TOF of 4173 min⁻¹ was achieved using a commercially available ruthenium catalyst [1]. This high efficiency allows for lower catalyst usage compared to less reactive substrates, a key factor in cost-sensitive applications .

Ring-Closing Metathesis (RCM) Homogeneous Catalysis Turnover Number (TON)

Enhanced Solubility and Reaction Metrics Compared to Free Acid

When considering the diallylmalonate scaffold, the diethyl ester form (diethyl diallylmalonate) is often preferred over the free diallylmalonic acid (DAMA). The ester derivative is more commonly employed due to its significantly better solubility in organic solvents, which is critical for homogeneous reactions. This enhanced solubility is associated with achieving higher catalytic turnover numbers (TONs) in practice .

Solubility Turnover Number (TON) Reaction Medium

Robust Performance as a Benchmark for Catalyst Reactivation Studies

Diethyl diallylmalonate serves as a robust and reliable substrate for evaluating advanced catalyst performance, including catalyst deactivation and reactivation. It has been successfully used as a probe to demonstrate the reactivation of a decomposed ruthenium olefin metathesis catalyst. Treatment of a decomposed catalyst with a specific compound regenerated an active ruthenium complex, which was then validated using diethyl diallylmalonate, achieving a 43% yield in the subsequent RCM reaction [1]. This contrasts with more fragile substrates that might not tolerate the catalyst reformation conditions.

Catalyst Stability Reactivation Ruthenium Metathesis

Precision Applications for Diethyl Diallylmalonate (CAS 3195-24-2) in R&D and Production


Standard Substrate for Metathesis Catalyst Benchmarking

Due to its high and predictable reactivity in ring-closing metathesis (RCM), diethyl diallylmalonate is a widely used standard substrate for evaluating and comparing the performance of new metathesis catalysts [1]. Its ability to achieve high Turnover Frequencies (TOF = 4173 min⁻¹) at low loadings makes it an ideal benchmark for both academic research and industrial catalyst screening, providing a consistent reference point across different studies .

Key Intermediate for Carbocyclic Nucleoside Analogue Synthesis

This compound is a critical starting material in the enantioselective synthesis of carbocyclic nucleoside analogues [1]. These analogues are an important class of antiviral and anticancer drug candidates. The molecule's symmetrical diallyl structure enables the construction of the necessary cyclopentane ring framework, which is a core feature of these bioactive molecules .

Pharmaceutical Impurity and Method Development Standard

Diethyl diallylmalonate can be procured as a high-purity reference standard for analytical applications. It is specifically utilized in the development and validation of analytical methods (AMV) and quality control (QC) for commercial pharmaceutical production, particularly for the drug Valproic Acid [1]. Its use ensures the accurate identification and quantification of related impurities during drug manufacturing and regulatory submissions (e.g., ANDA).

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